(Methoxymethyl)triphenylphosphonium bromide

Catalog No.
S1896924
CAS No.
33670-32-5
M.F
C20H20BrOP
M. Wt
387.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Methoxymethyl)triphenylphosphonium bromide

CAS Number

33670-32-5

Product Name

(Methoxymethyl)triphenylphosphonium bromide

IUPAC Name

methoxymethyl(triphenyl)phosphanium;bromide

Molecular Formula

C20H20BrOP

Molecular Weight

387.2 g/mol

InChI

InChI=1S/C20H20OP.BrH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1

InChI Key

NOCGROPYCGRERZ-UHFFFAOYSA-M

SMILES

COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
  • Wittig Reaction: The Wittig reaction is a powerful tool for organic chemists to create carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes and ketones). During the reaction, (MTBPh3)Br acts as a Wittig reagent, donating a negatively charged phosphorus-stabilized carbanion to the carbonyl compound. This carbanion formation is facilitated by the bromide counterion (Br). The resulting product is a new alkene along with triphenylphosphine oxide as a byproduct.

Here are some examples of scientific research applications of (MTBPh3)Br in the Wittig reaction:

  • Synthesis of complex molecules

    (MTBPh3)Br can be used to synthesize various complex organic molecules, including natural products, pharmaceuticals, and advanced materials. For instance, it has been employed in the synthesis of the antimalarial drug (+)-artemisinin. [Source: Sigma-Aldrich product page for (Methoxymethyl)triphenylphosphonium chloride, a closely related compound ]

  • Organic material development

    The Wittig reaction using (MTBPh3)Br is applicable in the development of novel organic materials with specific properties. Researchers have utilized it to synthesize functionalized quinolines, which are a class of nitrogen-containing heterocyclic compounds with potential applications in organic electronics and medicinal chemistry. [Source: BLD Pharm product information on (Methoxymethyl)triphenylphosphonium bromide]

(Methoxymethyl)triphenylphosphonium bromide is a quaternary ammonium compound with the chemical formula C20_{20}H20_{20}BrOP. It is characterized by a triphenylphosphonium cation, which is attached to a methoxymethyl group and a bromide anion. The compound appears as a solid, typically white to off-white in color, and has a melting point ranging from 175 to 179 °C under inert atmosphere conditions . Its structure includes a phosphorus atom bonded to three phenyl groups and one methoxymethyl group, making it a notable member of the phosphonium salt family.

, particularly as a reagent in organic synthesis. Notably, it is used in the Wittig reaction, where it reacts with aldehydes and ketones to form alkenes. This reaction is significant for synthesizing complex organic molecules and is widely utilized in pharmaceutical chemistry . Additionally, it can be involved in the synthesis of GSK-3 inhibitors, which are important in the treatment of diseases such as Alzheimer's .

The biological activity of (methoxymethyl)triphenylphosphonium bromide has been explored in various studies. It exhibits potential cytostatic activity, which indicates its ability to inhibit cell growth and proliferation. This property makes it a candidate for further investigation in cancer research and therapeutic applications . Moreover, its derivatives have shown antifungal activities, thereby expanding its potential use in medicinal chemistry .

The synthesis of (methoxymethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with methoxymethyl bromide. The general procedure includes:

  • Preparation: Dissolve triphenylphosphine in an appropriate solvent.
  • Reaction: Add methoxymethyl bromide to the solution while stirring under inert atmosphere.
  • Isolation: After completion of the reaction, the product can be precipitated out by adding a non-solvent or through crystallization techniques.
  • Purification: The crude product may require further purification through recrystallization or chromatography.

This method ensures a high yield of the desired phosphonium salt with minimal impurities .

(Methoxymethyl)triphenylphosphonium bromideMethoxymethyl group; used in Wittig reactionsSynthesis of alkenes; GSK-3 inhibitorsTriphenylphosphonium chlorideChloride anion; similar reactivityOrganic synthesis(Methoxycarbonylmethyl)triphenylphosphonium bromideMethoxycarbonyl group; different reactivitySynthesis of diverse organic compounds(Carbomethoxymethyl)triphenylphosphonium bromideCarbomethoxy group; used in similar reactionsOrganic synthesis

The uniqueness of (methoxymethyl)triphenylphosphonium bromide lies in its specific functionalization with the methoxymethyl group, which influences its reactivity and potential applications compared to other phosphonium salts. This compound's ability to act as both a reagent and an active pharmacological agent highlights its versatility in both synthetic chemistry and biological research .

Interaction studies involving (methoxymethyl)triphenylphosphonium bromide have focused on its reactivity with biological molecules and other chemical compounds. Research indicates that this compound can interact with various substrates during synthetic reactions, leading to the formation of diverse organic products. Its interactions are crucial for understanding its mechanism of action in biological systems and its potential therapeutic effects .

Several compounds share structural similarities with (methoxymethyl)triphenylphosphonium bromide, including:

  • Triphenylphosphonium chloride: Similar structure but with chloride instead of bromide; used as a reagent for similar reactions.
  • (Methoxycarbonylmethyl)triphenylphosphonium bromide: Contains a methoxycarbonyl group; utilized for different synthetic pathways.
  • (Carbomethoxymethyl)triphenylphosphonium bromide: Features a carbomethoxy group; also used in organic synthesis.

Comparison Table

Compound NameKey Features

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

Explore Compound Types